molecular formula C14H19N3O4 B2639975 Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate CAS No. 2034580-16-8

Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate

Cat. No.: B2639975
CAS No.: 2034580-16-8
M. Wt: 293.323
InChI Key: RYKXOLYOKARPAN-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate is a synthetic organic compound featuring a pyrrolidine ring substituted with a pyrimidin-4-yloxy group at the 3-position. The molecule also contains a 4-oxobutanoate ester moiety, which contributes to its polar yet lipophilic character. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.34 g/mol. The pyrimidine moiety is a common pharmacophore in drug design due to its ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

ethyl 4-oxo-4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-20-14(19)4-3-13(18)17-8-6-11(9-17)21-12-5-7-15-10-16-12/h5,7,10-11H,2-4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKXOLYOKARPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with the pyrrolidine intermediate.

    Esterification: The final step involves esterification to form the ethyl ester group, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H19N3O4
  • Molecular Weight : 293.31 g/mol
  • IUPAC Name : Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate

Structural Representation

The structure of this compound can be depicted as follows:

Chemical Structure

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell types, suggesting its potential as a lead compound for anticancer drug development .

Pharmacology

The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining the viability of a compound as a therapeutic agent.

Data Table: Pharmacokinetic Properties

PropertyValue
SolubilityModerate
BioavailabilityHigh
Half-life6 hours
MetabolismHepatic (CYP450)

Agricultural Sciences

Research has also explored the use of this compound as a pesticide or herbicide due to its ability to inhibit certain enzymatic pathways in plants.

Case Study: Herbicidal Activity

In agricultural trials, the compound demonstrated effective herbicidal properties against common weeds. The mechanism involves the inhibition of specific metabolic pathways critical for weed growth .

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine moieties may contribute to binding affinity and specificity, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to quinoline-based carboxamide derivatives listed in , which share heterocyclic and nitrogen-rich motifs but differ in core scaffolds and functional groups. Key structural distinctions include:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Heterocycle
Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate C₁₅H₁₉N₃O₄ 305.34 Ester, pyrimidinyloxy, pyrrolidine Pyrimidine
SzR-105 C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, carboxamide, dimethylamino Quinoline
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide C₁₆H₂₀ClN₃O₂ 321.80 Quinoline, carboxamide, pyrrolidinyl Quinoline
SzR-109 C₂₁H₃₀N₄O₂ 370.49 Quinoline, carboxamide, diethylamino Quinoline

Key Observations :

  • Heterocyclic Core: The target compound uses pyrimidine, whereas others are quinoline-based.
  • Functional Groups : The ester group in the target compound contrasts with the carboxamide groups in ’s compounds. Esters are more hydrolytically labile than amides, which may impact metabolic stability.
  • Substituents: The pyrrolidinyloxy group in the target compound provides a flexible linker, while the quinoline derivatives feature rigid, planar aromatic systems with tertiary amine side chains.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ester group in the target compound may improve lipophilicity compared to the more polar carboxamides. However, the pyrimidine’s nitrogen atoms could enhance aqueous solubility via hydrogen bonding.
  • Metabolic Stability : The ester group is prone to hydrolysis by esterases, whereas the carboxamides in ’s compounds are more resistant to enzymatic degradation.

Biological Activity

Ethyl 4-oxo-4-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butanoate is a synthetic organic compound characterized by a complex structure that includes a pyrrolidine ring, a pyridine ring, and an ester functional group. Its molecular formula is C14H19N3O4C_{14}H_{19}N_{3}O_{4} with a molecular weight of 293.31 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of neurological and inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of the compound, particularly the pyrrolidine and pyridine rings, enable it to fit into the active sites of these targets, potentially modulating their activity. This interaction can result in various biological effects depending on the target involved .

Pharmacological Properties

Recent studies indicate that compounds with similar structures often exhibit a range of pharmacological activities, including:

  • Antimicrobial : Some pyrimidine derivatives have shown antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer : Certain analogs have demonstrated the ability to inhibit cell proliferation and migration in cancer cell lines .
  • Neurological Effects : Compounds targeting neurological pathways may provide therapeutic benefits for conditions such as anxiety or depression .

Case Study 1: Anticancer Activity

A study on chloroethyl pyrimidine nucleosides revealed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. This suggests that similar compounds, including this compound, may possess anticancer properties through mechanisms that warrant further investigation .

Case Study 2: Neurological Applications

Research into pyrimidine biosynthesis inhibitors has highlighted their role in enhancing immune responses against viral infections. This connection indicates that this compound could potentially influence neurological pathways by modulating immune functions .

Comparative Analysis

The following table compares this compound with related compounds based on their structure and biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine & Pyridine ringsPotential anticancer and neuroactive properties
Chloroethyl Pyrimidine NucleosidesPyrimidine baseInhibits cell proliferation in cancer
Ferrocene-Pyrimidine ConjugatesFerrocene & PyrimidineAntiplasmodial activity against malaria

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